molecular formula C10H9F3N4O2 B5595548 2,6-dimethoxy-3-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyridine

2,6-dimethoxy-3-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyridine

Cat. No.: B5595548
M. Wt: 274.20 g/mol
InChI Key: QHUSKISCJCBPIS-UHFFFAOYSA-N
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Description

2,6-dimethoxy-3-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyridine is a useful research compound. Its molecular formula is C10H9F3N4O2 and its molecular weight is 274.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 274.06776003 g/mol and the complexity rating of the compound is 305. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enantioselective Catalysis

A study on pyridine-2,6-bis(oxazoline) derivatives highlighted their utility in lanthanide-based catalysts for enantioselective reactions. These catalysts show very good enantioselectivity in reactions like Diels-Alder, 1,3-dipolar cycloaddition, and Mukaiyama-Michael reactions. The ability to easily obtain opposite enantiomers by changing the cation showcases the flexibility of this ligand system for asymmetric synthesis (Desimoni et al., 2005).

Photoluminescent and Magnetic Properties

Another research area involves the use of pyridine derivatives in the synthesis of radical cation salts with poly(beta-diketonate) rare earth complexes. These compounds display unique photoluminescent and magnetic properties, making them interesting for applications in materials science. The study demonstrates the synthesis and characterization of these compounds, highlighting their potential in creating new functional materials (Pointillart et al., 2009).

Structural and Photophysical Analysis

Research on ruthenium complexes containing a pendent catechol ring also reveals applications in understanding the photophysical behavior of such complexes. These complexes, featuring pyridine and triazole moieties, have been thoroughly characterized, providing insights into their electronic structures and potential applications in photochemistry and photophysics (O'Brien et al., 2004).

Drug Delivery Systems

In the realm of drug delivery, the encapsulation of lipophilic pyrenyl derivatives in a water-soluble metalla-cage demonstrates the potential of pyridine derivatives in creating novel delivery mechanisms. These complexes show enhanced cytotoxicity against cancer cells, illustrating their utility in medicinal chemistry and targeted therapy research (Mattsson et al., 2010).

Antimicrobial Activity

A study on the synthesis, characterization, and antimicrobial evaluation of novel (E)-N’-(4-(1-((3,4-Dimethoxypyridin-2-Yl)Methyl)-1H-1,2,3-Triazol-4-Yl)Benzylidene)Benzohydrazide Derivatives revealed that these compounds exhibit significant antibacterial and antifungal activities. This highlights the chemical's potential in developing new antimicrobial agents (Saidugari et al., 2016).

Mechanism of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Future Directions

It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

Properties

IUPAC Name

2,6-dimethoxy-3-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N4O2/c1-18-6-4-3-5(8(14-6)19-2)7-15-9(17-16-7)10(11,12)13/h3-4H,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHUSKISCJCBPIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)C2=NNC(=N2)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.